1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine
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Overview
Description
1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine is an organic compound characterized by the presence of dichloro and propan-2-yloxy substituents on a phenyl ring, along with a methanamine group
Preparation Methods
The synthesis of 1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxyl group of 3,5-dichloro-4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 3,5-dichloro-4-(propan-2-yloxy)benzaldehyde.
Reductive Amination: The aldehyde group of 3,5-dichloro-4-(propan-2-yloxy)benzaldehyde is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides to form substituted derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropanol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major products formed from these reactions include imines, nitriles, substituted derivatives, and phenols.
Scientific Research Applications
1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine can be compared with similar compounds such as:
1-[3,5-Dichloro-4-(methoxy)phenyl]methanamine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-[3,5-Dichloro-4-(ethoxy)phenyl]methanamine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
1-[3,5-Dichloro-4-(butoxy)phenyl]methanamine: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Properties
CAS No. |
937597-35-8 |
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Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(3,5-dichloro-4-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C10H13Cl2NO/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6H,5,13H2,1-2H3 |
InChI Key |
KNMXQBBUXZJPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)CN)Cl |
Origin of Product |
United States |
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